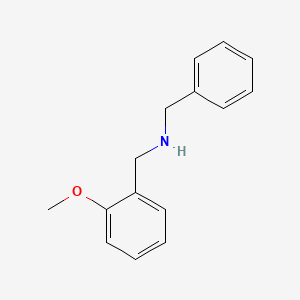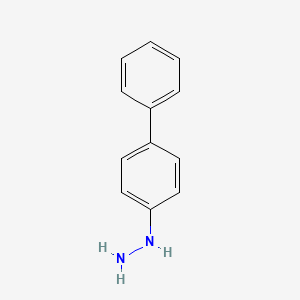
ベンジルオキシ酢酸
概要
説明
Benzyloxyacetic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of acetic acid where a benzyloxy group replaces one of the hydrogen atoms. This compound is known for its applications in organic synthesis and pharmaceutical chemistry. It appears as a colorless to light yellow liquid at room temperature and has a melting point of 80-81°C .
科学的研究の応用
Benzyloxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including esters and amides.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical agents, particularly in the synthesis of drugs with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
Action Environment
The action, efficacy, and stability of Benzyloxyacetic acid can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules that can interact with Benzyloxyacetic acid . For instance, the pH can affect the ionization state of Benzyloxyacetic acid, potentially influencing its ability to interact with its targets. Similarly, temperature can influence the rate of biochemical reactions involving Benzyloxyacetic acid.
生化学分析
Biochemical Properties
Benzyloxyacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of mixed benzyloxyacetic pivalic anhydride and chiral glycolates . The compound’s interaction with enzymes and proteins can influence the rate and outcome of biochemical reactions, making it a valuable tool in research.
Cellular Effects
Benzyloxyacetic acid affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzyloxyacetic acid derivatives have been investigated for their in vitro activities as antisickling agents . These effects can lead to changes in cellular behavior and function, which are crucial for understanding disease mechanisms and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of benzyloxyacetic acid involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes or proteins, altering their activity and leading to downstream effects on cellular processes. For instance, benzyloxyacetic acid has been used as a ligand in the preparation of diaquabis (benzyloxyacetato)copper (II) complex . These interactions are essential for understanding the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyloxyacetic acid can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that benzyloxyacetic acid is stable under certain conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of benzyloxyacetic acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects, while at high doses, it could cause toxic or adverse effects. For example, studies have shown that benzyloxyacetic acid can cause skin and eye irritation, as well as respiratory irritation at high concentrations . These dosage effects are important for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
Benzyloxyacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been used in the synthesis of chiral glycolates, which are important intermediates in metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of benzyloxyacetic acid within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, benzyloxyacetic acid has been used in the preparation of diaquabis (benzyloxyacetato)copper (II) complex, which can influence its distribution within cells . These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of benzyloxyacetic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, benzyloxyacetic acid derivatives have been investigated for their subcellular localization and effects on cellular processes . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions: Benzyloxyacetic acid can be synthesized through the reaction of benzyl alcohol with bromoacetic acid in the presence of a base such as sodium hydride. The reaction typically occurs in a solvent like tetrahydrofuran at low temperatures. The process involves the formation of an intermediate, which is then hydrolyzed to yield benzyloxyacetic acid .
Industrial Production Methods: In an industrial setting, benzyloxyacetic acid can be produced by the esterification of benzyl alcohol with chloroacetic acid, followed by hydrolysis. This method is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Oxidation: Benzyloxyacetic acid can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyloxyacetic acids depending on the nucleophile used.
類似化合物との比較
Phenoxyacetic acid: Similar in structure but contains a phenoxy group instead of a benzyloxy group.
Methoxyacetic acid: Contains a methoxy group instead of a benzyloxy group.
Ethoxyacetic acid: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness: Benzyloxyacetic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties. This group can be easily modified, making the compound highly versatile for various synthetic applications. The benzyloxy group also enhances the compound’s reactivity, allowing for the formation of complex molecular structures .
特性
IUPAC Name |
2-phenylmethoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHHTYDZVRPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952720 | |
| Record name | (Benzyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30379-55-6 | |
| Record name | Benzyloxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30379-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 30379-55-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Benzyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the structure of benzyloxyacetic acid derivatives and their antisickling activity?
A1: Research utilizing Hansch-type quantitative structure-activity relationship (QSAR) analysis has revealed key structural features influencing the antisickling potency of benzyloxyacetic acid derivatives. [, ] The studies demonstrated that increasing the hydrophobicity (represented by π values) of substituents at the ortho, meta, and/or para positions of the benzene ring enhances their antisickling activity. Additionally, incorporating electron-withdrawing groups (indicated by positive σ constants) at the para and/or meta positions also contributes to increased potency. Conversely, larger para substituents with higher molar refraction (MR) values tend to decrease the activity. [, ] These findings highlight the importance of hydrophobic and electronic interactions in the binding and activity of these compounds as antisickling agents.
Q2: What is the molecular formula and weight of Benzyloxyacetic acid?
A2: The molecular formula of Benzyloxyacetic acid is C9H10O3, and its molecular weight is 166.17 g/mol.
Q3: Can you describe the crystal structure of a Benzyloxyacetic acid derivative complex with a metal ion?
A3: Research on a Cadmium(II) complex with Benzyloxyacetic acid, specifically Poly[bis(μ2-benzyloxyacetato-κ3 O,O′:O′′)cadmium(II)], provides insights into its structural characteristics. [] The study reveals that the cadmium derivative exists as a μ2-carboxylate-bridged layer network. In this structure, two benzyloxyacetate units chelate the cadmium ion through both the carboxylate group and the ether oxygen atoms. Additionally, the cadmium ion coordinates with the carbonyl oxygen atoms of adjacent benzyloxyacetate units, resulting in an octahedral geometry around the metal center. []
Q4: Has Benzyloxyacetic acid been utilized as a starting material in the synthesis of other deuterium-labeled compounds?
A4: Yes, Benzyloxyacetic acid has served as a valuable starting material in synthesizing various deuterium-labeled compounds. One study highlights its use in preparing C[2H4]-2-bromoethanol, [1-2H2]-2-bromoethanol, [2-2H2]-2-bromoethanol, [2H3]-acrylonitrile, and [2H3]-acrylamide. [] This research demonstrates the versatility of benzyloxyacetic acid in synthetic chemistry, particularly in accessing deuterium-labeled molecules for potential applications in mechanistic studies or as internal standards.
Q5: What are the potential applications of 3-(2-Benzyloxyacetyl)thiazolidine-2-thione in organic synthesis?
A5: 3-(2-Benzyloxyacetyl)thiazolidine-2-thione has shown promise as a valuable synthon in organic chemistry. [] Notably, it can be employed to access α-benzyloxy carboxylic esters, amides, and aldehydes. [] Furthermore, its enolate form exhibits utility in diastereo- and enantioselective aldol reactions, enabling the synthesis of chiral compounds with high stereoselectivity. [] These applications highlight the versatility of this thiazolidine-2-thione derivative in constructing complex molecules with controlled stereochemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

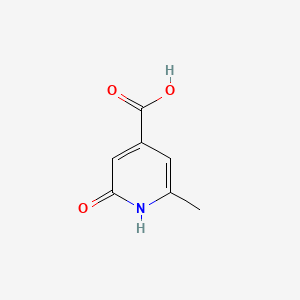
![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)
![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)


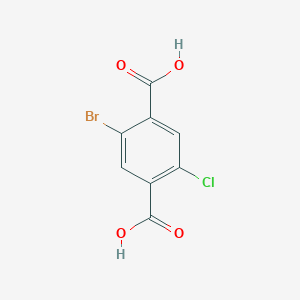
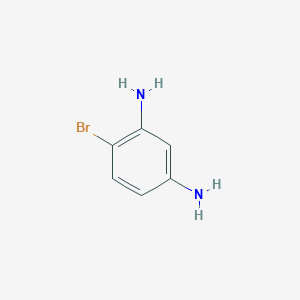
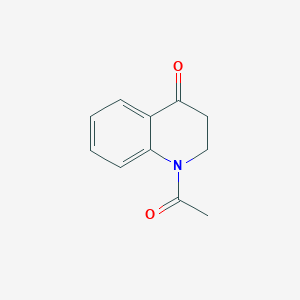
![6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1267089.png)


